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molecular formula C7H14O2S B1456631 methyl 2,2-dimethyl-3-(methylsulfanyl)propanoate CAS No. 876299-31-9

methyl 2,2-dimethyl-3-(methylsulfanyl)propanoate

Cat. No. B1456631
M. Wt: 162.25 g/mol
InChI Key: OUZSHOVXBGIHQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08076356B2

Procedure details

N,N-Diisopropylethylamine (15.5 g, 0.12 mol) was added to a solution of methyl 2,2-dimethyl-3-hydroxypropionate (13.2 g, 0.1 mol) in dichloromethane (150 mL) and the solution was cooled to 0° C. Methane sulfonyl chloride (12.6 g, 0.11 mol) was then added dropwise and the mixture was stirred at 0° C. for 90 minutes. The reaction mixture was then diluted with 0.5M hydrochloric acid (100 mL) and the layers were separated. The aqueous was extracted with dichloromethane (2×50 mL) and the combined organic solution was dried over magnesium sulfate and concentrated in vacuo. Methanethiol sodium salt (7.7 g, 0.11 mol) was added to a solution of the residue in dioxan (100 mL) and the mixture was heated under reflux for 24 hours. The mixture was then diluted with ethyl acetate (250 mL), washed with water and brine, dried over magnesium sulfate and concentrated in vacuo. Purification by column chromatography on silica gel, eluting with dichloromethane:pentane 50:50 to 100:0, afforded the title compound as a pale yellow oil in 24% yield, 3.85 g.
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step Two
Quantity
7.7 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five
Yield
24%

Identifiers

REACTION_CXSMILES
C(N(CC)C(C)C)(C)C.[CH3:10][C:11]([CH3:18])([CH2:16]O)[C:12]([O:14][CH3:15])=[O:13].[CH3:19][S:20](Cl)(=O)=O.[Na].CS>ClCCl.Cl.O1CCOCC1.C(OCC)(=O)C>[CH3:15][O:14][C:12](=[O:13])[C:11]([CH3:10])([CH3:18])[CH2:16][S:20][CH3:19] |f:3.4,^1:23|

Inputs

Step One
Name
Quantity
15.5 g
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
13.2 g
Type
reactant
Smiles
CC(C(=O)OC)(CO)C
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
12.6 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
7.7 g
Type
reactant
Smiles
[Na].CS
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
Cl
Step Five
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous was extracted with dichloromethane (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic solution was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 hours
Duration
24 h
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel
WASH
Type
WASH
Details
eluting with dichloromethane:pentane 50:50 to 100:0

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
COC(C(CSC)(C)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 24%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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